Hept-5-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

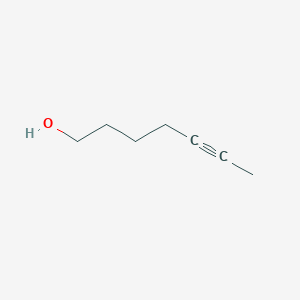

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDRTKDQNXWZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433661 | |

| Record name | Hept-5-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58944-42-6 | |

| Record name | Hept-5-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hept-5-yn-1-ol: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hept-5-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.

Core Chemical Properties

This compound is a seven-carbon chain alcohol with a triple bond located at the fifth carbon position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| CAS Number | 58944-42-6 | --INVALID-LINK-- |

| Boiling Point | 87.5-88.5 °C (at 10 Torr) | --INVALID-LINK--[1] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CC#CCCCCO | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the deprotection of a silyl-protected precursor, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.[1] The silyl (B83357) ether serves as a protecting group for the alcohol functionality, allowing for transformations on other parts of the molecule without affecting the hydroxyl group.

graph Synthesis_Workflow {

graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=11];

// Nodes

Precursor [label="tert-butyl(hept-5-yn-1-yloxy)dimethylsilane", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagent [label="Tetrabutylammonium fluoride (B91410) (TBAF)\nin Tetrahydrofuran (THF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Conditions [label="20 °C, 2h", shape=plaintext];

// Edges

Precursor -> Product [label="Deprotection"];

Reagent -> Product;

Conditions [pos="3.5,0.8!"];

}

Key reaction pathways for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Specific safety data may not be extensively available, so it is prudent to handle this chemical with the care afforded to other potentially flammable and irritant organic compounds.

This guide provides a foundational understanding of the chemical properties and synthesis of this compound, serving as a valuable resource for its application in research and development.

References

Hept-5-yn-1-ol (CAS: 58944-42-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-yn-1-ol, with the Chemical Abstracts Service (CAS) number 58944-42-6, is a linear seven-carbon acetylenic alcohol. Its bifunctional nature, possessing both a terminal hydroxyl group and an internal alkyne, makes it a valuable intermediate and building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [PubChem][1] |

| Molecular Weight | 112.17 g/mol | [PubChem][1] |

| CAS Number | 58944-42-6 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 5-Heptyn-1-ol, 5-Heptyne-1-ol | [LookChem][2] |

| Boiling Point | 87.5-88.5 °C (at 10 Torr) | [LookChem][2] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³ | [LookChem][2] |

| LogP (Predicted) | 1.17230 | [LookChem][2] |

| Hydrogen Bond Donor Count | 1 | [LookChem][2] |

| Hydrogen Bond Acceptor Count | 1 | [LookChem][2] |

| Rotatable Bond Count | 3 | [LookChem][2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most effectively achieved through the deprotection of a silyl-protected precursor, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane. This method is notable for its high yield and mild reaction conditions.

Materials and Equipment:

-

tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

-

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1.0 M solution in tetrahydrofuran (B95107) (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (optional, for purification if necessary)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotection: To the stirred solution at 20 °C, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Reaction Monitoring: The reaction is typically complete within 2 hours. Progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity (99%). If further purification is required, silica gel column chromatography can be employed.

This synthetic route provides a reliable and high-yielding method for obtaining this compound.[2]

Caption: Synthetic workflow for this compound.

Applications in Research and Development

Due to the absence of significant documented biological activity for this compound itself, its primary utility lies in its role as a versatile building block in organic synthesis. The presence of two distinct functional groups, a primary alcohol and an internal alkyne, allows for a range of selective chemical transformations.

-

Modification of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into various esters and ethers.

-

Reactions of the Alkyne: The internal alkyne can participate in a variety of reactions, including hydrogenation to the corresponding alkene or alkane, and various coupling reactions.

This dual functionality makes this compound a useful precursor for the synthesis of more complex molecules with potential applications in drug discovery, materials science, and agrochemicals.

References

An In-depth Technical Guide to the Molecular Structure of Hept-5-yn-1-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Hept-5-yn-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, presenting key data in a structured and accessible format.

Molecular Structure and Properties

This compound is an organic compound with a seven-carbon chain, featuring a hydroxyl group at one end and a carbon-carbon triple bond at the fifth carbon position. Its chemical formula is C7H12O.[1] The presence of both an alcohol and an alkyne functional group makes it a useful building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings, including determining appropriate solvents and reaction conditions.

| Property | Value |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.172 g/mol |

| CAS Number | 58944-42-6 |

| Boiling Point | 87.5-88.5 °C (at 10 Torr)[1] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³[1] |

| Canonical SMILES | CC#CCCCCO[1] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3 |

| InChIKey | NVDRTKDQNXWZSY-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While full spectral data is often found in specialized databases, the following information has been identified:

-

Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would be expected to show characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C) functional groups.[2]

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a silyl (B83357) ether precursor. This method is known for its high yield and mild reaction conditions.

Experimental Protocol: Deprotection of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

This protocol outlines the general steps for the synthesis of this compound from its tert-butyldimethylsilyl (TBDMS) protected form.

Objective: To remove the TBDMS protecting group from tert-butyl(hept-5-yn-1-yloxy)dimethylsilane to yield this compound.

Reagents and Materials:

-

tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

-

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution in tetrahydrofuran (B95107) (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The starting material, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of tetrabutylammonium fluoride (TBAF) in THF is added dropwise to the stirring solution at room temperature (approximately 20 °C).

-

The reaction mixture is stirred for a specified period, typically around 2 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction is quenched by the addition of deionized water.

-

The aqueous mixture is then extracted several times with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine to remove any remaining aqueous impurities.

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification, if necessary, can be achieved by column chromatography on silica (B1680970) gel.

Expected Yield: This synthesis route has been reported to have a high reference yield of 99.0%.[1]

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Hept-5-yn-1-ol, a valuable building block in organic synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, tailored for an audience with a strong background in organic chemistry.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The alkyne moiety allows for various transformations, such as carbon-carbon bond formation through coupling reactions (e.g., Sonogashira, Glaser), click chemistry, and conversion to other functional groups. The hydroxyl group provides a handle for esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution reactions. This guide outlines a robust and efficient two-step synthetic strategy for the preparation of this compound.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, leading to a propargylic synthon and a C4 alcoholic synthon. A practical forward synthesis based on this analysis involves the alkylation of a propyne-derived nucleophile with a protected 4-carbon electrophile containing a masked hydroxyl group.

The chosen synthetic strategy involves two key steps:

-

Alkylation of Lithiated Propyne (B1212725): The synthesis commences with the deprotonation of propyne using a strong base, such as n-butyllithium, to generate the corresponding lithium acetylide. This potent nucleophile is then reacted with a protected 4-bromobutanol, specifically 4-bromo-1-(tert-butyldimethylsilyloxy)butane, to form the carbon skeleton of the target molecule. The tert-butyldimethylsilyl (TBS) group is employed as a protecting group for the primary alcohol to prevent its interference with the strongly basic and nucleophilic acetylide.

-

Deprotection of the Silyl (B83357) Ether: The resulting silyl ether, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to unveil the primary alcohol and yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1] |

| Boiling Point | 87.5-88.5 °C (at 10 Torr)[1] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³[1] |

| CAS Number | 58944-42-6[1] |

Table 2: Expected Yields for the Synthetic Steps

| Step | Reaction | Starting Materials | Product | Expected Yield (%) |

| 1 | Silylation of 4-bromo-1-butanol (B1194514) | 4-bromo-1-butanol, TBS-Cl, Imidazole (B134444) | 4-bromo-1-(tert-butyldimethylsilyloxy)butane | >95 |

| 2 | Alkylation | Propyne, n-BuLi, 4-bromo-1-(tert-butyldimethylsilyloxy)butane | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane | 70-85 |

| 3 | Deprotection | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, TBAF | This compound | ~99[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-bromo-1-(tert-butyldimethylsilyloxy)butane

Materials:

-

4-bromo-1-butanol

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBS-Cl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford 4-bromo-1-(tert-butyldimethylsilyloxy)butane as a colorless oil.

Step 2: Synthesis of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

Materials:

-

Propyne (liquefied or as a solution in THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-bromo-1-(tert-butyldimethylsilyloxy)butane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a nitrogen inlet, condense propyne (1.5 eq) at -78 °C.

-

Add anhydrous THF to dissolve the propyne.

-

To this solution, add n-BuLi (1.2 eq) dropwise at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.

Step 3: Synthesis of this compound

Materials:

-

tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane (1.0 eq) in anhydrous THF, add TBAF solution (1.2 eq) at room temperature.

-

Stir the reaction mixture for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Mandatory Visualizations

Synthesis Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propyne moiety as a triplet, methylene (B1212753) protons adjacent to the alkyne and the alcohol, and a triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the other sp³-hybridized carbons in the chain.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the C≡C stretch (around 2200-2260 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Spectroscopic data for this compound is available in public databases such as PubChem for comparison.[1]

Conclusion

This technical guide has detailed a reliable and high-yielding synthetic pathway for the preparation of this compound. The described three-step sequence, involving protection, acetylide alkylation, and deprotection, utilizes standard and well-understood organic transformations, making it accessible for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis and characterization of this versatile chemical building block.

References

Spectroscopic Profile of Hept-5-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hept-5-yn-1-ol. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents a combination of predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for the acquisition of such data.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are calculated based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH₂) | ~3.65 | Triplet | ~6.5 |

| H2 (-CH₂) | ~1.60 | Quintet | ~6.8 |

| H3 (-CH₂) | ~1.75 | Quintet | ~7.0 |

| H4 (-CH₂) | ~2.15 | Quartet | ~2.5 |

| H7 (-CH₃) | ~1.78 | Triplet | ~2.5 |

| -OH | Variable (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~62.0 |

| C2 (-CH₂) | ~31.5 |

| C3 (-CH₂) | ~24.5 |

| C4 (-CH₂) | ~18.0 |

| C5 (-C≡) | ~79.5 |

| C6 (≡C-) | ~78.0 |

| C7 (-CH₃) | ~3.5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 | Strong, Broad |

| C-H Stretch (sp³) | 2950-2850 | Medium-Strong |

| C≡C Stretch | 2250-2100 | Weak-Medium |

| C-O Stretch | 1070-1030 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [M]⁺ (Molecular Ion) | - |

| 95 | [M-OH]⁺ | Loss of hydroxyl radical |

| 81 | [M-CH₂OH]⁺ | Alpha-cleavage |

| 67 | [C₅H₇]⁺ | Cleavage at C3-C4 bond |

| 53 | [C₄H₅]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) internal standard

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum to obtain the chemical shifts of the carbon atoms.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Neat Liquid on Salt Plates):

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Clean the salt plates thoroughly with a volatile solvent and return them to a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.

-

-

GC-MS Analysis:

-

Set the GC injector temperature to a suitable value for volatilization without decomposition (e.g., 250 °C).

-

Use a temperature program for the GC oven to ensure good separation of any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

An In-depth Technical Guide to the NMR Spectrum Analysis of Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Hept-5-yn-1-ol. Due to the absence of readily available experimental spectra in public databases, this paper focuses on a comprehensive prediction of the NMR data based on established spectroscopic principles. It also outlines a general experimental protocol for acquiring high-quality NMR data for similar small organic molecules.

Predicted NMR Data for this compound

The chemical structure of this compound is presented below, with each carbon and proton systematically numbered to facilitate the assignment of predicted NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 | 3.65 | Triplet (t) | 6.5 | 2H |

| H2 | 1.60 | Quintet (quint) | 6.8 | 2H |

| H3 | 1.55 | Quintet (quint) | 7.0 | 2H |

| H4 | 2.18 | Triplet of Quartets (tq) | 7.0, 2.5 | 2H |

| H7 | 1.78 | Triplet (t) | 2.5 | 3H |

| OH | ~1.5 (variable) | Singlet (s, broad) | - | 1H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 62.5 |

| C2 | 32.0 |

| C3 | 25.0 |

| C4 | 18.5 |

| C5 | 79.5 |

| C6 | 78.0 |

| C7 | 3.5 |

Spectral Interpretation

¹H NMR: The proton spectrum is predicted to show distinct signals for each methylene (B1212753) group in the aliphatic chain. The H1 protons, being adjacent to the electron-withdrawing hydroxyl group, are expected to be the most deshielded of the methylene protons, appearing as a triplet around 3.65 ppm. The H2 and H3 protons are predicted to have overlapping signals around 1.55-1.60 ppm, appearing as complex multiplets or quintets due to coupling with their neighbors. The H4 protons, adjacent to the alkyne, are expected around 2.18 ppm and will exhibit a triplet of quartets splitting pattern due to coupling with H3 and the long-range coupling with the H7 methyl protons. The methyl protons H7 will appear as a triplet around 1.78 ppm due to the four-bond coupling across the alkyne to the H4 protons. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift.

¹³C NMR: The carbon spectrum is predicted to show seven distinct resonances. The C1 carbon, attached to the oxygen, is the most deshielded among the sp³ carbons, appearing around 62.5 ppm. The aliphatic carbons C2, C3, and C4 are expected in the 18-32 ppm range. The two sp-hybridized carbons of the alkyne, C5 and C6 , are predicted to appear in the region of 78-80 ppm. Finally, the methyl carbon C7 is expected to be the most shielded, with a chemical shift of approximately 3.5 ppm.

Experimental Protocols

A general workflow for the NMR analysis of a small molecule like this compound is depicted below.

Caption: General workflow for NMR spectrum analysis.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Transfer: After complete dissolution, transfer the solution into a clean, 5 mm NMR tube.[4] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[4]

Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for good resolution.

-

Locking and Shimming: Insert the sample into the magnet. The instrument's field frequency is "locked" to the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. A spectral width of ~220 ppm is typical.

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual proton peak at 7.26 ppm or the carbon peak at 77.16 ppm can be used as a reference.

-

Peak Picking and Integration: The chemical shift of each peak is determined. For the ¹H spectrum, the relative area under each peak is integrated to determine the proton count for that signal.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental analysis. These predicted data and methodologies serve as a valuable resource for researchers in the fields of chemical synthesis, natural product identification, and drug development.

References

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of Hept-5-yn-1-ol

For Immediate Release

[City, State] – [Date] – In the intricate landscape of molecular analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the identification and characterization of organic compounds. This guide provides a detailed interpretation of the IR spectrum of hept-5-yn-1-ol, a bifunctional molecule featuring both a primary alcohol and an internal alkyne. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the expected spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

This compound's unique structure gives rise to a characteristic IR spectrum, with distinct absorption bands corresponding to its various functional groups. Understanding these spectral signatures is crucial for verifying the molecule's identity and purity, which are critical parameters in synthetic chemistry and pharmaceutical development.

Key Spectroscopic Features of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its hydroxyl (O-H), carbon-carbon triple bond (C≡C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds. The precise location of these absorption bands provides a molecular fingerprint.

A summary of the expected quantitative data for the principal absorption bands is presented in the table below:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Alcohol (O-H) | O-H stretch (hydrogen-bonded) | 3200–3600 | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding. |

| Alkane (C-H) | sp³ C-H stretch | 2850–2960 | Strong | Represents the C-H bonds of the alkyl chain. |

| Alkyne (C≡C) | C≡C stretch (internal) | 2100–2260 | Weak to Medium | The intensity is often weak for internal alkynes due to the symmetry of the bond. |

| Alcohol (C-O) | C-O stretch | 1000–1260 | Strong | Characteristic of primary alcohols. |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[1][2]

Instrumentation:

-

FTIR Spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent such as isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[2] For a typical ATR setup, only a few microliters are needed.

-

If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

For improved signal-to-noise ratio, co-add multiple scans (typically 16 to 32).[2]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using an appropriate solvent to remove all traces of the sample.

-

Interpreting the Spectrum: A Logical Workflow

The interpretation of an IR spectrum is a systematic process. The following workflow, visualized in the diagram below, outlines the logical steps to identify the key functional groups in this compound.

This systematic approach ensures that all key regions of the spectrum are examined and the characteristic absorptions are correlated with the molecular structure of this compound. By following this guide, researchers and scientists can confidently identify and characterize this important bifunctional molecule, ensuring the integrity of their research and development processes.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Hept-5-yn-1-ol. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research and synthetic chemistry. This document outlines the primary fragmentation mechanisms, presents quantitative data, details experimental protocols, and provides visual diagrams of the fragmentation logic.

Core Fragmentation Mechanisms of this compound

The mass spectrum of this compound is characterized by fragmentation patterns stemming from both its alcohol and alkyne functional groups. Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The principal pathways observed are α-cleavage and dehydration, characteristic of alcohols, alongside fragmentation influenced by the presence of the triple bond.

Upon ionization, the electron is typically removed from the oxygen atom, which has non-bonding electrons, or from the π-system of the alkyne. The resulting molecular ion is often of low abundance due to its instability.

The fragmentation of this compound is primarily governed by the following key processes:

-

α-Cleavage: This is a common fragmentation pathway for alcohols where the bond between the α-carbon and a substituent is cleaved. For this compound, this involves the cleavage of the C1-C2 bond, leading to the loss of a C5H9 radical and the formation of a resonance-stabilized oxonium ion at m/z 31. This fragment, [CH₂OH]⁺, is a hallmark of primary alcohols.

-

Dehydration (Loss of H₂O): The elimination of a water molecule (mass loss of 18 Da) is another characteristic fragmentation of alcohols. This results in the formation of a radical cation of an alkene, [C₇H₁₀]⁺˙, at m/z 94. This ion can then undergo further fragmentation.

-

Cleavage related to the Alkyne Group: The presence of the triple bond influences fragmentation, often leading to the formation of resonance-stabilized propargyl-type cations. Cleavage of the C3-C4 bond can result in fragments containing the alkyne moiety.

-

Hydrocarbon Fragmentation: The aliphatic chain can undergo fragmentation to produce a series of hydrocarbon fragments, typically differing by 14 Da (CH₂).

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound reveals a series of characteristic fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is essential for the identification and structural confirmation of the molecule.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 112 | [C₇H₁₂O]⁺˙ (Molecular Ion) | Low |

| 94 | [C₇H₁₀]⁺˙ (M - H₂O) | Moderate |

| 83 | [C₆H₁₁]⁺ | Moderate |

| 79 | [C₆H₇]⁺ | High |

| 67 | [C₅H₇]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 31 | [CH₂OH]⁺ | High |

Note: Relative intensities are approximate and can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

The mass spectrometry data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A detailed experimental protocol is provided below.

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. The concentration is typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Parameters:

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for dilute samples) or Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

-

Carrier Gas:

-

Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final Hold: 5 minutes at 250 °C

-

-

Column:

-

Type: Non-polar capillary column (e.g., HP-5ms, DB-5ms)

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 30 - 300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Physical and chemical properties of Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-yn-1-ol is a linear seven-carbon chain containing both a hydroxyl group and an internal alkyne functional group. This bifunctionality makes it a potentially useful building block in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a summary of the available physical and chemical properties of this compound, along with what is known about its synthesis and reactivity. Due to the limited availability of detailed experimental data in the public domain, some information is presented as predicted values or is inferred from related compounds.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computational predictions and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 58944-42-6 | [1] |

| Boiling Point | 87.5-88.5 °C at 10 Torr | |

| Melting Point | Data not available | |

| Density (Predicted) | 0.898 ± 0.06 g/cm³ | |

| LogP (Predicted) | 1.172 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Detailed experimental data for this compound is not available. However, one would expect to see signals corresponding to the methyl protons adjacent to the alkyne, methylene (B1212753) protons at various positions along the carbon chain (some of which would be deshielded by the adjacent oxygen), and a broad singlet for the hydroxyl proton. The protons on the carbons adjacent to the alkyne would show coupling to the methyl protons.

-

¹³C NMR: Specific experimental data for this compound is not available. The spectrum would be expected to show distinct signals for the seven carbon atoms, with the carbons of the alkyne bond appearing in the characteristic region for sp-hybridized carbons (typically around 60-90 ppm), and the carbon bearing the hydroxyl group appearing in the range of 50-70 ppm.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for this compound is referenced in the PubChem database, but detailed peak information is not provided.[1][2] Based on its structure, the IR spectrum is expected to exhibit the following characteristic absorption bands:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

-

A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹, which may be difficult to observe due to the internal nature of the alkyne.

-

A strong C-O stretching vibration in the region of 1050-1260 cm⁻¹.

Mass Spectrometry (MS)

A GC-MS spectrum for this compound is referenced in the PubChem database, but a detailed fragmentation pattern is not provided.[1][2] The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

Synthesis and Reactivity

Synthesis

A potential synthetic route to this compound involves the deprotection of a silyl-protected precursor. One literature reference suggests the synthesis from tert-butyl(hept-5-yn-1-yloxy)dimethylsilane using tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran. However, a detailed experimental protocol for this specific transformation is not available in the searched results.

Due to the lack of a detailed experimental protocol for the synthesis of this compound, a general workflow for a related synthesis is presented below. This diagram illustrates a common strategy for synthesizing alcohols with a desired carbon chain length.

References

A Comprehensive Technical Guide to Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Hept-5-yn-1-ol, a valuable chemical intermediate. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.

Nomenclature and Identification

This compound is a linear seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the fifth carbon position. A comprehensive list of its synonyms and alternative names is provided below to facilitate its identification across various chemical databases and publications.

| Synonym/Alternative Name | Identifier Type |

| 5-Heptyn-1-ol | IUPAC Name |

| 5-Heptyne-1-ol | Alternative Spelling |

| This compound | IUPAC Name |

| CAS: 58944-42-6 | CAS Registry Number |

| DTXSID90433661 | DSSTox Substance ID |

| NVDRTKDQNXWZSY-UHFFFAOYSA-N | InChIKey |

| SCHEMBL1141520 | SCHEMBL ID |

| AKOS013840592 | AKOS Number |

| CS-0232984 | CS ID |

| EN300-129871 | Enamine ID |

| Z1233226212 | ZINC ID |

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C7H12O | [1] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Boiling Point | 87.5-88.5 °C at 10 Torr | [2] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³ | [2] |

| LogP | 1.17230 | [2] |

| XLogP3 | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 112.088815 u | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided in this section.

Synthesis of this compound via Deprotection

A common synthetic route to this compound involves the deprotection of a silyl-protected precursor.[1]

Reaction: tert-butyl(hept-5-yn-1-yloxy)dimethylsilane → this compound

Materials:

-

tert-butyl(hept-5-yn-1-yloxy)dimethylsilane

-

Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in tetrahydrofuran (B95107) (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl(hept-5-yn-1-yloxy)dimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1 M solution of TBAF in THF to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum pump and gauge

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly heat the flask while applying a vacuum.

-

Collect the fraction that distills at 87.5-88.5 °C at a pressure of 10 Torr.[2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Parameters (Adapted from a similar compound):

-

Injector Temperature: 250 °C

-

Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Sample Preparation:

-

Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Synthetic workflow for this compound.

References

Navigating the Uncharted Territory of Hept-5-yn-1-ol Derivatives: Acknowledging a Research Frontier

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the specific biological activities of Hept-5-yn-1-ol derivatives. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity—a frontier for novel investigation. While a detailed technical guide with extensive quantitative data and established experimental protocols for this specific class of compounds cannot be constructed at this time, this document serves to outline the current landscape and suggest potential avenues for future research based on the activities of structurally related compounds.

The quest for novel therapeutic agents is a continuous endeavor in the scientific community. Small molecules with unique structural features, such as the alkynyl group present in this compound, are often explored for their potential to interact with biological targets. The triple bond of the alkyne can confer specific conformational rigidity and electronic properties to a molecule, which can be advantageous for target binding.

Future Directions: Extrapolating from Structurally Related Compounds

To stimulate and guide future research into the biological activities of this compound derivatives, we can draw parallels from studies on other alkynol compounds and small molecules containing terminal alkynes. These areas of research might offer insights into potential therapeutic applications and experimental approaches.

Potential Areas of Biological Activity:

-

Antiproliferative and Anticancer Effects: Many small molecules containing alkyne functionalities have been investigated for their cytotoxic effects against various cancer cell lines. The rigid nature of the alkyne bond can facilitate targeted interactions with enzymatic active sites or other protein pockets.

-

Enzyme Inhibition: The terminal alkyne in this compound derivatives could potentially act as a warhead for covalent inhibition of certain enzymes or serve as a key binding element.

-

Neurological Applications: The lipophilicity and small size of such derivatives might allow them to cross the blood-brain barrier, opening up possibilities for investigating their effects on neurological targets.

A Call for Foundational Research

The absence of data on this compound derivatives underscores the need for foundational research to explore the potential of this chemical space. The following logical workflow is proposed for initiating a research program in this area.

This proposed workflow provides a systematic approach to building a foundational understanding of the biological activities of this compound derivatives, from initial synthesis to the elucidation of their mechanism of action. The data generated from such a program would be invaluable to the scientific community and could pave the way for the development of novel therapeutic agents. As a largely unexplored area of medicinal chemistry, the study of this compound derivatives represents a greenfield opportunity for significant scientific discovery.

The Untapped Potential of Hept-5-yn-1-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-yn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, represents a versatile yet underexplored building block in the landscape of medicinal chemistry. Its unique structural attributes offer a gateway to a diverse array of heterocyclic and carbocyclic scaffolds, which are hallmarks of numerous biologically active compounds. This technical guide elucidates the potential applications of this compound in drug discovery, providing a comprehensive overview of its synthetic utility, plausible derivatization strategies, and the prospective biological significance of the resultant molecular entities. While direct experimental evidence for the medicinal applications of this compound derivatives is nascent, this paper extrapolates from established chemical transformations and the known pharmacological profiles of related structures to outline a roadmap for future research and development.

Introduction: The Promise of a Simple Scaffold

The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry. Small, functionalized organic molecules often serve as the starting point for the development of sophisticated drug candidates. This compound, with its C7 carbon backbone, a terminal alkyne for facile modification, and a primary alcohol for further functionalization or as a key pharmacophoric feature, presents an intriguing scaffold for the generation of compound libraries with potential therapeutic applications.

The terminal alkyne is particularly noteworthy for its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most prominently the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira cross-coupling reactions. These reactions are celebrated for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for medicinal chemistry campaigns. The primary alcohol offers a handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups, further expanding the accessible chemical space.

This guide will explore the hypothetical, yet chemically sound, applications of this compound in the synthesis of key heterocyclic systems known for their prevalence in pharmaceuticals, including triazoles, pyrimidines, and furans.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 58944-42-6 |

| Appearance | Colorless liquid |

| Boiling Point | 87.5-88.5 °C at 10 Torr |

| LogP | 1.17 |

Synthetic Pathways Leveraging this compound

The true potential of this compound lies in its reactivity. The following sections detail potential synthetic transformations to generate medicinally relevant scaffolds.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The CuAAC reaction is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. The triazole core is a bioisostere for amide bonds and is found in a wide range of approved drugs with diverse biological activities, including antifungal, antibacterial, and antiviral properties.

Experimental Protocol (Hypothetical): Synthesis of a this compound Derived Triazole

-

Azide (B81097) Synthesis: The requisite organic azide (R-N₃) can be synthesized from the corresponding alkyl or aryl halide using sodium azide.

-

Click Reaction:

-

To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (B8700270) (0.1 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.01 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

-

Figure 1: Hypothetical workflow for the synthesis of a 1,2,3-triazole derivative from this compound.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, exhibiting anticancer, antiviral, and antibacterial activities. While multiple synthetic routes to pyrimidines exist, a plausible approach starting from an alkyne involves its conversion to a β-ketoester or a related precursor.

Experimental Protocol (Hypothetical): Multi-step Synthesis of a Pyrimidine from this compound

-

Hydration of the Alkyne: this compound is subjected to mercury(II)-catalyzed hydration in the presence of sulfuric acid to yield the corresponding methyl ketone, 7-hydroxyheptan-2-one.

-

Condensation Reaction:

-

The resulting ketone (1.0 eq) is condensed with an appropriate amidine or urea (B33335) derivative (e.g., urea, thiourea, guanidine) (1.0 eq) in the presence of a base such as sodium ethoxide in ethanol.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent, and the desired pyrimidine is isolated from the organic phase and purified by crystallization or chromatography.

-

Hept-5-yn-1-ol: A Versatile C7 Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hept-5-yn-1-ol, a bifunctional seven-carbon molecule, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, provides two reactive handles that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of natural products and other biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis. The following tables summarize its key physicochemical data and characteristic spectroscopic features.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 58944-42-6[1][2] |

| Molecular Formula | C₇H₁₂O[1][2] |

| Molecular Weight | 112.17 g/mol [1] |

| Boiling Point | 87.5-88.5 °C at 10 Torr[2] |

| Density (Predicted) | 0.898 ± 0.06 g/cm³[2] |

| LogP | 1.17230[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (Predicted) | Signals corresponding to the methyl group adjacent to the alkyne, the methylene (B1212753) groups of the alkyl chain, and the methylene group adjacent to the hydroxyl group. |

| ¹³C NMR (Predicted) | Resonances for the seven distinct carbon atoms, including the two sp-hybridized carbons of the alkyne.[3] |

| Infrared (IR) | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a weaker absorption around 2200 cm⁻¹ for the C≡C triple bond stretch.[4][5] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[6][7] |

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its alcohol and alkyne functionalities. This allows for a wide range of transformations, including protecting group manipulations, cross-coupling reactions, and cyclizations.

Protection and Deprotection of the Hydroxyl Group

To enable selective reaction at the alkyne terminus, the hydroxyl group is often protected. A common strategy is the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be readily removed.

Sonogashira Cross-Coupling

The internal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form new carbon-carbon bonds.[3] This reaction is a powerful tool for constructing complex molecular skeletons.

Conversion to a Leaving Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This transformation expands the synthetic utility of the C7 chain.

References

- 1. This compound | C7H12O | CID 9989234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Hept-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-yn-1-ol is a bifunctional molecule featuring a terminal hydroxyl group and an internal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. The reactivity of the alkyne group is of paramount importance, offering a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the alkyne functionality of this compound, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Reactivity of the Alkyne Group

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to a range of electrophilic additions and other transformations. The internal position of the alkyne influences its reactivity compared to terminal alkynes, particularly in reactions sensitive to steric hindrance. The presence of the hydroxyl group at the other end of the carbon chain can also impact reaction outcomes, either through intramolecular interactions or by requiring protective group strategies in certain synthetic routes.

Key Reactions and Experimental Protocols

This section details the primary reactions involving the alkyne group of this compound.

Hydrogenation

The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.

-

Partial Hydrogenation (cis-Alkene Formation): The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the stereoselective reduction of the alkyne to a cis-alkene, (Z)-Hept-5-en-1-ol. This transformation is crucial for introducing specific stereochemistry into a molecule.

-

Experimental Protocol: In a round-bottom flask, this compound (1 eq.) is dissolved in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5-10% by weight of the alkyne) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (typically a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to prevent over-reduction to the alkane. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield (Z)-Hept-5-en-1-ol.

-

-

Complete Hydrogenation (Alkane Formation): Using a more active catalyst like palladium on carbon (Pd/C) results in the complete reduction of the alkyne to the corresponding alkane, Heptan-1-ol.

-

Experimental Protocol: this compound (1 eq.) is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 1-4 atm and stirred at room temperature until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is removed to give Heptan-1-ol.

-

| Reaction | Catalyst | Product | Typical Yield | Reference |

| Partial Hydrogenation | Lindlar's Catalyst | (Z)-Hept-5-en-1-ol | >95% | [1][2] |

| Complete Hydrogenation | 10% Pd/C | Heptan-1-ol | Quantitative | [1] |

Hydration

The addition of water across the triple bond of this compound leads to the formation of a ketone. Due to the internal nature of the alkyne, a mixture of two regioisomeric ketones is expected.

-

Oxymercuration-Demercuration: This method follows Markovnikov's rule and is effective for the hydration of alkynes.

-

Experimental Protocol: To a solution of this compound (1 eq.) in aqueous tetrahydrofuran (B95107) (THF), mercury(II) sulfate (B86663) (HgSO₄, catalytic amount) and sulfuric acid (H₂SO₄, catalytic amount) are added. The mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the organomercury intermediate is reduced in situ with sodium borohydride (B1222165) (NaBH₄) in an alkaline medium. Workup involves extraction with an organic solvent, followed by drying and purification by column chromatography to isolate the resulting ketones.

-

-

Hydroboration-Oxidation: This two-step procedure results in anti-Markovnikov addition of water across the triple bond. For an internal alkyne like this compound, this will also lead to a mixture of ketones. The use of a bulky borane (B79455) reagent like disiamylborane (B86530) is often employed to control the reaction.[3][4]

-

Experimental Protocol: this compound (1 eq.) is dissolved in an anhydrous ether solvent like THF. A solution of disiamylborane (prepared in situ from 2-methyl-2-butene (B146552) and borane-dimethyl sulfide (B99878) complex) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting vinylborane (B8500763) is then oxidized by the addition of aqueous sodium hydroxide (B78521) followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C. After stirring for a few hours at room temperature, the mixture is worked up by extraction and purified to yield the ketone products.[3][5]

-

| Reaction | Reagents | Product(s) | Typical Yield | Reference |

| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O/THF 2. NaBH₄ | Heptan-5-on-1-ol & Heptan-2-one | Moderate to Good | [6][7] |

| Hydroboration-Oxidation | 1. Disiamylborane, THF 2. H₂O₂, NaOH | Heptan-5-on-1-ol & Heptan-2-one | Good to Excellent | [3][4][5] |

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound proceeds readily. The reaction can be controlled to give either the dihaloalkene or the tetrahaloalkane.

-

Addition of one equivalent of Halogen: This leads to the formation of a mixture of (E)- and (Z)-5,6-dihalohept-5-en-1-ol. The anti-addition product is typically favored.

-

Experimental Protocol: To a solution of this compound (1 eq.) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), a solution of one equivalent of bromine in the same solvent is added dropwise at 0 °C. The disappearance of the bromine color indicates the progress of the reaction. The solvent is then removed under reduced pressure to yield the dihaloalkene product.

-

| Reaction | Reagents | Product | Typical Yield | Reference |

| Bromination (1 eq.) | Br₂, CCl₄ | (E/Z)-5,6-Dibromohept-5-en-1-ol | Good | [8] |

Oxidative Cleavage

Ozonolysis of the alkyne in this compound results in the cleavage of the triple bond to form two carboxylic acids.

-

Experimental Protocol: A solution of this compound in an inert solvent such as dichloromethane or methanol is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. The ozonide intermediate is worked up under oxidative conditions, typically by the addition of hydrogen peroxide (H₂O₂). After workup and purification, the products are 4-hydroxybutanoic acid and propanoic acid.[9][10][11][12]

| Reaction | Reagents | Products | Typical Yield | Reference |

| Ozonolysis | 1. O₃, CH₂Cl₂/-78 °C 2. H₂O₂ | 4-Hydroxybutanoic acid & Propanoic acid | Good | [9][10][11][12] |

Coupling Reactions